Diethyl 4,4'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate)
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Overview
Description
Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is a complex organic compound that belongs to the class of diaza crown ethers. These compounds are known for their ability to form stable complexes with various metal ions, making them valuable in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) typically involves the reaction of 1,7-dioxa-4,10-diazacyclododecane with diethyl oxalate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) exerts its effects is primarily through its ability to form stable complexes with metal ions. The diaza crown ether moiety provides a cavity that can encapsulate metal ions, stabilizing them through coordination bonds. This interaction can influence various molecular pathways, such as catalytic processes in chemical reactions or metal ion transport in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxa-4,10-diazacyclododecane: A simpler diaza crown ether with similar metal ion binding properties.
4,10-Diaza-12-crown-4: Another diaza crown ether with a different ring size, affecting its binding affinity and selectivity for metal ions.
Uniqueness
Diethyl 4,4’-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyl)bis(4-oxobutanoate) is unique due to its ester functional groups, which enhance its solubility in organic solvents and provide additional sites for chemical modification. This makes it more versatile in applications compared to simpler diaza crown ethers .
Properties
Molecular Formula |
C20H34N2O8 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl 4-[10-(4-ethoxy-4-oxobutanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-oxobutanoate |
InChI |
InChI=1S/C20H34N2O8/c1-3-29-19(25)7-5-17(23)21-9-13-27-15-11-22(12-16-28-14-10-21)18(24)6-8-20(26)30-4-2/h3-16H2,1-2H3 |
InChI Key |
LBLNKZSKQFFNOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCOCCN(CCOCC1)C(=O)CCC(=O)OCC |
Origin of Product |
United States |
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